1-Amino-3-ethylpentan-3-ol
Overview
Description
1-Amino-3-ethylpentan-3-ol is an organic compound with the molecular formula C₇H₁₇NO. It is a tertiary alcohol and an amine, making it a versatile molecule in various chemical reactions and applications. This compound is known for its unique structure, which includes an amino group and a hydroxyl group on the same carbon atom, providing it with distinct chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Amino-3-ethylpentan-3-ol can be synthesized through several methods. One common approach involves the reaction of 3-ethyl-3-pentanol with ammonia or an amine under specific conditions. The reaction typically requires a catalyst, such as a transition metal complex, and is carried out at elevated temperatures and pressures to facilitate the formation of the desired product .
Industrial Production Methods: In industrial settings, the production of this compound often involves the use of large-scale reactors and continuous flow systems. The process may include steps such as distillation and purification to ensure the final product meets the required purity standards. The use of advanced catalytic systems and optimized reaction conditions helps in achieving high yields and efficiency .
Chemical Reactions Analysis
Types of Reactions: 1-Amino-3-ethylpentan-3-ol undergoes various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: Chromic acid, potassium permanganate, and other strong oxidizing agents.
Reduction: Hydrogen gas with a metal catalyst, lithium aluminum hydride, or sodium borohydride.
Substitution: Halogenating agents, alkylating agents, and other nucleophiles.
Major Products Formed:
Oxidation: Ketones, aldehydes.
Reduction: Secondary amines, primary alcohols.
Substitution: Various substituted amines and alcohols.
Scientific Research Applications
1-Amino-3-ethylpentan-3-ol has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1-amino-3-ethylpentan-3-ol involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds and ionic interactions with biological molecules, while the hydroxyl group can participate in hydrogen bonding and other interactions. These properties enable the compound to modulate various biochemical pathways and exert its effects .
Comparison with Similar Compounds
3-Ethyl-3-pentanol: A tertiary alcohol with similar structural features but lacks the amino group.
1-Amino-3-methylbutan-3-ol: Another compound with both amino and hydroxyl groups but with a different carbon chain length.
Uniqueness: 1-Amino-3-ethylpentan-3-ol is unique due to its specific combination of an amino group and a hydroxyl group on the same carbon atom.
Properties
IUPAC Name |
1-amino-3-ethylpentan-3-ol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H17NO/c1-3-7(9,4-2)5-6-8/h9H,3-6,8H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PKKWLMYBLBBXLB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)(CCN)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H17NO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
131.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1369248-66-7 | |
Record name | 1-amino-3-ethylpentan-3-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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